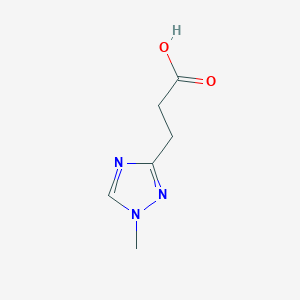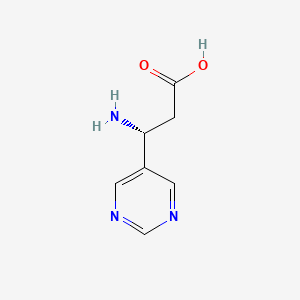
(R)-1-(4-Methoxybenzyl)pyrrolidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(4-Methoxybenzyl)pyrrolidin-3-ol is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 4-methoxybenzyl group and a hydroxyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4-Methoxybenzyl)pyrrolidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-pyrrolidin-3-ol and 4-methoxybenzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: ®-pyrrolidin-3-ol is reacted with 4-methoxybenzyl chloride in an appropriate solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to yield ®-1-(4-Methoxybenzyl)pyrrolidin-3-ol.
Industrial Production Methods
Industrial production methods for ®-1-(4-Methoxybenzyl)pyrrolidin-3-ol may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
®-1-(4-Methoxybenzyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the aromatic ring.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Formation of 1-(4-methoxybenzyl)pyrrolidin-3-one.
Reduction: Formation of 1-(4-methoxybenzyl)pyrrolidine.
Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(4-Methoxybenzyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of ®-1-(4-Methoxybenzyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- ®-1-(4-Methoxyphenyl)pyrrolidin-3-ol
- ®-1-(4-Methoxybenzyl)pyrrolidin-2-ol
- ®-1-(4-Methoxybenzyl)pyrrolidin-3-one
Uniqueness
®-1-(4-Methoxybenzyl)pyrrolidin-3-ol is unique due to its specific substitution pattern and chiral nature This gives it distinct chemical and biological properties compared to other similar compounds
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
(3R)-1-[(4-methoxyphenyl)methyl]pyrrolidin-3-ol |
InChI |
InChI=1S/C12H17NO2/c1-15-12-4-2-10(3-5-12)8-13-7-6-11(14)9-13/h2-5,11,14H,6-9H2,1H3/t11-/m1/s1 |
InChIキー |
FVNIYVNCXKSWBF-LLVKDONJSA-N |
異性体SMILES |
COC1=CC=C(C=C1)CN2CC[C@H](C2)O |
正規SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


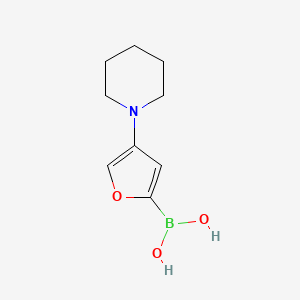
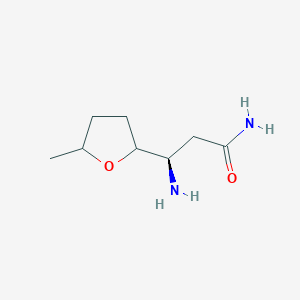
![1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazole](/img/structure/B13323333.png)
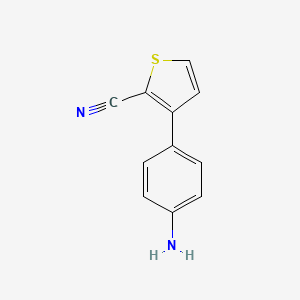
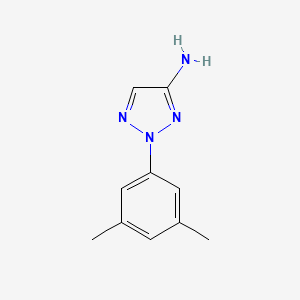


![1-{Octahydrocyclopenta[c]pyrrol-1-yl}propan-2-one](/img/structure/B13323378.png)
amine](/img/structure/B13323380.png)



